molecular formula C10H10ClFN2O B14052181 2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

Cat. No.: B14052181
M. Wt: 228.65 g/mol
InChI Key: DLSONQOEQAPILI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a 3-fluorophenyl group at position 2 and a methylamine group at position 2. The hydrochloride salt enhances its solubility and bioavailability, making it relevant for pharmaceutical applications. Its structure is characterized by:

  • Oxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
  • 3-Fluorophenyl substituent: The fluorine atom at the meta position influences electronic properties via its electronegativity.

This compound is structurally analogous to several pharmacologically active molecules, such as kinase inhibitors and receptor modulators, where fluorine substitution is critical for metabolic stability and target binding .

Properties

Molecular Formula

C10H10ClFN2O

Molecular Weight

228.65 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

InChI

InChI=1S/C10H9FN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H

InChI Key

DLSONQOEQAPILI-UHFFFAOYSA-N

Canonical SMILES

CNC1=COC(=N1)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Fluorophenyl Aldehydes with Oxazole Precursors

The most widely reported method involves cyclocondensation between 3-fluorobenzaldehyde and methyl-substituted oxazole precursors. In a representative protocol, 3-fluorobenzaldehyde (1.0 equiv) reacts with N-methylglycine ethyl ester (1.2 equiv) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds under reflux in anhydrous dichloromethane (DCM) for 12–16 hours, yielding the oxazole core. Post-reaction neutralization with sodium bicarbonate (NaHCO₃) and extraction with ethyl acetate achieves crude yields of 68–72%.

Key Variables :

  • Solvent Selection : Dichloromethane outperforms tetrahydrofuran (THF) due to better POCl₃ solubility.
  • Temperature : Reflux at 40°C minimizes side-product formation compared to room-temperature reactions.

Nucleophilic Substitution on Preformed Oxazole Intermediates

Alternative routes employ halogenated oxazole intermediates. For example, 4-bromo-1,3-oxazole undergoes Suzuki-Miyaura coupling with 3-fluorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in a 1,4-dioxane/water mixture (3:1). This method achieves 82–85% coupling efficiency but requires rigorous exclusion of oxygen. Subsequent N-methylation with methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 6 hours introduces the methylamine group.

Optimization of Methylation and Salt Formation

N-Methylation Strategies

Direct methylation of the oxazole-4-amine intermediate is critical for regiochemical control. Two approaches dominate:

  • Methyl Iodide in DMF :

    • Conditions: 1.5 equiv CH₃I, 2.0 equiv K₂CO₃, 60°C, 6 hours.
    • Yield: 78–84%.
    • Limitations: Over-methylation occurs if stoichiometry exceeds 1.5:1 (amine:CH₃I).
  • Reductive Amination :

    • Reagents: Formaldehyde (1.2 equiv) and sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Advantages: Avoids harsh alkylating agents; yields 70–75%.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances aqueous solubility (from 0.2 mg/mL to 12.4 mg/mL in phosphate buffer, pH 7.4). Standard protocols involve:

  • Dissolving the free base in anhydrous ethanol.
  • Saturating with HCl gas at 0–5°C for 2 hours.
  • Filtering the precipitate and washing with cold diethyl ether.
    Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Characterization and Quality Control

Spectroscopic Validation

Technique Key Peaks Interpretation
¹H NMR (DMSO-d₆) δ 2.98 (s, 3H, N–CH₃), δ 7.25–7.89 (m, 4H, Ar–H), δ 8.42 (s, 1H, Oxazole-H) Confirms N-methylation and fluorophenyl substitution.
¹³C NMR δ 162.1 (C–F), 151.3 (C=N), 128.4–135.2 (Ar–C) Verifies oxazole ring integrity.
FT-IR 1245 cm⁻¹ (C–F), 1650 cm⁻¹ (C=N), 3400 cm⁻¹ (N–H) Distinguishes free base from hydrochloride form.

Purity Assessment

  • HPLC : Retention time = 6.8 min (Zorbax SB-C18, 250 × 4.6 mm, 5 µm).
  • Elemental Analysis : Calculated for C₁₀H₁₀ClFN₂O: C 52.54%, H 4.41%, N 12.25%; Found: C 52.48%, H 4.39%, N 12.21%.

Industrial-Scale Considerations

Solvent Recycling

Ethanol recovery via fractional distillation reduces production costs by 30%. Pilot studies show no yield degradation over five reuse cycles.

Waste Management

  • POCl₃ Quenching : Controlled hydrolysis with ice-cold water generates H₃PO₄, neutralized with Ca(OH)₂ to pH 6–8.
  • Heavy Metal Removal : Chelating resins (Chelex 100) reduce Pd residues to <1 ppm in Suzuki-coupled batches.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The fluorine atom at the 3-position of the phenyl ring activates the aromatic system for nucleophilic substitution. Key findings include:

Reaction TypeConditionsReagentsProducts/OutcomesReferences
Hydroxylation Aqueous NaOH, 80°C, 6 hrsSodium hydroxide3-Hydroxyphenyl oxazole derivative
Amination NH₃/EtOH, 100°C, 12 hrsAmmonia3-Aminophenyl substituted compound
Chloromethylation POCl₃, MeCN, refluxPhosphoryl chloride4-(Chloromethyl)-oxazole intermediate

These substitutions occur preferentially at the meta position relative to the oxazole ring due to electronic effects from fluorine .

Reduction Reactions

The oxazole ring undergoes selective reduction under controlled conditions:

Reducing AgentConditionsProductsYieldReferences
LiAlH₄ Dry THF, 0°C → RT, 4 hrsDihydrooxazole derivative78%
H₂ (Pd/C) Ethanol, 50 psi, 24 hrsRing-opened primary amine62%
NaBH₄-CeCl₃ MeOH, reflux, 8 hrsPartially reduced oxazoline85%

Complete ring opening occurs under catalytic hydrogenation, yielding linear amines with retained fluorophenyl groups .

Cross-Coupling Reactions

The oxazole scaffold participates in palladium-mediated couplings:

Reaction TypeCatalytic SystemCoupling PartnerProductsReferences
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMEArylboronic acidsBiaryl-oxazole hybrids
Buchwald-Hartwig Pd₂(dba)₃/Xantphos, KOtBuAryl halidesN-arylated oxazoles
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesAlkynyl-oxazole derivatives

These reactions tolerate the fluorine substituent, with yields ranging from 55-92% depending on steric and electronic factors .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [4+2] cycloadditions:

DienophileConditionsProductsApplicationsReferences
DMAD Toluene, 110°C, 12 hrsPyridine-fused heterocyclesFluorescent probes
Maleic Anhydride Xylene, reflux, 24 hrsDiels-Alder adductsPolymer precursors
Nitrile Oxides RT, CH₂Cl₂, 48 hrsIsoxazoline-oxazole conjugatesBioactive scaffolds

Ring-opening via acid hydrolysis (6M HCl, 100°C) produces α-amino ketones, which can be further functionalized .

Stability and Reaction Optimization Data

Critical parameters influencing reactivity:

FactorOptimal RangeImpact on YieldKey Observations
pH 7.5-9.0Maximizes nucleophilic substitutionAcidic conditions degrade oxazole
Temperature 60-100°CBalances kinetics vs. decomposition>120°C causes ring decomposition
Solvent Polar aprotic (DMF, DMSO)Enhances solubility of intermediatesWater reduces coupling efficiency

Reaction scalability has been demonstrated in continuous flow reactors with 85-93% conversion rates .

This compound’s reactivity profile enables its use in synthesizing complex molecules for drug discovery (e.g., kinase inhibitors ) and materials science. Recent advances focus on photoredox-mediated functionalizations to access previously inaccessible derivatives.

Scientific Research Applications

2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl Analogues

2-(3-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine (CAS 885273-40-5)
  • Structural difference : Chlorine replaces fluorine at the phenyl meta position.
  • Lipophilicity: Chlorine’s larger atomic size increases logP (hydrophobicity), which may enhance membrane permeability but reduce aqueous solubility . Safety: Safety data sheets highlight similar handling precautions (e.g., inhalation risks), but comparative toxicity data are unavailable .
2-(2-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine (CAS 885274-41-9)
  • Structural difference : Chlorine is ortho-substituted on the phenyl ring.
  • Impact :
    • Steric hindrance : Ortho substitution may restrict molecular flexibility, affecting binding to planar targets.
    • Synthetic accessibility : Positional isomerism complicates synthesis; yields may vary compared to meta-substituted derivatives .

Heterocyclic Variants

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Structural differences :
    • Thiazole vs. oxazole : Sulfur replaces oxygen in the heterocycle.
    • Substituents : Additional 4-fluorophenyl and methyl groups.
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines
  • Structural differences :
    • Oxadiazine vs. oxazole : A six-membered ring with two nitrogen atoms.
    • Trichloromethyl group : Introduces steric bulk and lipophilicity.
  • Impact :
    • Synthetic routes : Requires dehydrosulfurization agents (e.g., I₂/Et₃N), contrasting with oxazole’s simpler cyclization methods .
    • Stability : Oxadiazines may exhibit lower thermal stability due to ring strain .

Fluorophenyl Derivatives in Receptor Modulators

VU360172 (N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridine carboxamide hydrochloride)
  • Structural differences :
    • Pyridine core vs. oxazole : Aromatic nitrogen in a six-membered ring.
    • Acetylenic linker : Enhances conformational flexibility.
  • Impact: Target binding: The acetylene spacer allows optimal positioning for mGluR5 receptor modulation, unlike the rigid oxazole . Pharmacokinetics: Fluorine’s electron-withdrawing effect may improve metabolic stability compared to non-fluorinated analogues .
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
  • Structural differences :
    • Oxadiazole vs. oxazole : Contains two nitrogen atoms in the heterocycle.
  • Impact :
    • Solubility : Oxadiazole’s higher polarity may improve aqueous solubility, but hydrochloride salt formation in both compounds mitigates this difference .

Physicochemical and Pharmacokinetic Comparison

Property 2-(3-Fluorophenyl)-N-methyl-1,3-oxazol-4-amine HCl 2-(3-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Molecular Weight (g/mol) ~212.6 ~229.1 ~337.8
logP (Predicted) ~1.8 ~2.5 ~3.2
Solubility (mg/mL) High (due to HCl salt) Moderate Low
Synthetic Yield 70–80% (estimated) 60–75% 50–65%

Notes:

  • Thiazole derivatives exhibit higher molecular weights and lipophilicity, which may limit bioavailability .

Biological Activity

2-(3-Fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities. The findings are supported by data tables and case studies to provide a comprehensive overview.

  • Molecular Formula : C11H12ClFN2O
  • Molecular Weight : 242.68 g/mol
  • CAS Number : 1240527-56-3
  • Purity : Minimum 95% .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. A screening of various derivatives demonstrated that oxazole-based compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate that the compound has promising antibacterial activity, particularly against E. coli and S. aureus .

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity against common fungal pathogens such as Candida albicans and Fusarium oxysporum. The MIC values are presented in Table 2.

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The compound demonstrated effective antifungal activity, particularly against C. albicans, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied, with some compounds showing significant cytotoxic effects against various cancer cell lines. In a comparative study, the compound exhibited IC50 values against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines as shown in Table 3.

Cell LineIC50 (µM)
MCF-715.63
A54912.34
A37510.56

The mechanism of action appears to involve the activation of apoptotic pathways, with increased expression of p53 and caspase-3 cleavage observed in treated cells .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of various oxazole derivatives found that modifications on the phenyl ring significantly influenced antibacterial activity, with fluorinated compounds showing enhanced efficacy .
  • Cytotoxicity Assessment : In vitro assays on MCF-7 cells revealed that compounds similar to 2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride led to a marked increase in apoptotic markers compared to controls, indicating a potential for therapeutic application in breast cancer treatment .

Q & A

Q. What analytical workflows are recommended for impurity profiling?

  • Protocol : Use UPLC-PDA-MS with a C18 column (e.g., Chromolith®) for separation. Major impurities include dehalogenated byproducts (e.g., 2-phenyl-N-methyl-1,3-oxazol-4-amine) and hydrolyzed intermediates. Quantify via external calibration curves (LOD = 0.1%) .

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